(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone
Overview
Description
(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring, followed by the introduction of the morpholine groups. The final steps involve the coupling of the triazine derivative with the piperazine and butoxyphenyl groups under controlled conditions, such as specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Fluorometholone: A corticosteroid with similar structural features.
Uniqueness
(4-Butoxyphenyl){4-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or fluorometholone.
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N7O4/c1-2-3-16-37-22-6-4-21(5-7-22)23(34)30-8-10-31(11-9-30)24-27-25(32-12-17-35-18-13-32)29-26(28-24)33-14-19-36-20-15-33/h4-7H,2-3,8-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGABQYHGKEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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